molecular formula C4H5N3O2 B168845 1-methyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 16681-71-3

1-methyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B168845
CAS No.: 16681-71-3
M. Wt: 127.1 g/mol
InChI Key: SBUXBHALPHVDFT-UHFFFAOYSA-N
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Description

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound that belongs to the triazole family. This compound is characterized by a five-membered ring containing three nitrogen atoms and two carbon atoms, with a carboxylic acid group attached to the fourth carbon atom. The presence of the methyl group at the first nitrogen atom distinguishes it from other triazole derivatives. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.

Biochemical Analysis

Biochemical Properties

1-methyl-1H-1,2,3-triazole-4-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a precursor for the synthesis of nucleoside analogues, such as Ribavirin . The compound interacts with enzymes involved in esterification processes, such as those catalyzing the conversion of 5-amino-1,2,4-triazole-3-carboxylic acid to its methyl ester . These interactions are crucial for the formation of biologically active molecules that can be used in antiviral therapies.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways and gene expression. For instance, it has been observed to affect the activity of the PXR receptor, which plays a role in the regulation of drug metabolism and detoxification pathways . Additionally, this compound can impact cellular metabolism by altering the expression of genes involved in metabolic processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. The compound’s ability to form stable complexes with enzymes and proteins allows it to modulate their activity, leading to changes in gene expression and cellular function . These interactions are essential for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider when studying its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, allowing for extended observation periods in in vitro and in vivo experiments . Its degradation products and their impact on cellular processes must also be taken into account.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced antiviral activity. At higher doses, it can lead to toxic or adverse effects, including disruptions in metabolic pathways and cellular toxicity . Understanding the dosage-dependent effects of this compound is crucial for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its conversion to biologically active forms. The compound’s role in the synthesis of nucleoside analogues highlights its importance in antiviral therapies . Additionally, its interactions with metabolic enzymes can influence metabolic flux and the levels of various metabolites within cells.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . Understanding the transport mechanisms of this compound is essential for optimizing its therapeutic potential and minimizing any adverse effects.

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid can be synthesized through several methods. One common approach involves the cycloaddition reaction between an azide and an alkyne, known as the Huisgen cycloaddition or “click chemistry.” This reaction typically requires a copper(I) catalyst and proceeds under mild conditions to form the triazole ring. The carboxylic acid group can be introduced through subsequent functionalization steps.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of flow chemistry techniques to enhance reaction efficiency and scalability. Continuous flow reactors allow for precise control over reaction parameters, leading to higher yields and reduced reaction times. The use of microwave irradiation and other advanced techniques can further optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding triazole N-oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, where the methyl group or other substituents are replaced by different functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and halides can be employed under appropriate conditions.

Major Products Formed:

    Oxidation: Triazole N-oxides.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted triazole derivatives.

Scientific Research Applications

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.

    Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-Methyl-1H-1,2,3-triazole-4-carboxylic acid can be compared with other triazole derivatives, such as:

    1H-1,2,4-Triazole-3-carboxylic acid: Lacks the methyl group at the first nitrogen atom, leading to different chemical properties and reactivity.

    3-Methyl-1H-1,2,4-triazole: The methyl group is attached to the third nitrogen atom, resulting in distinct biological activities.

    1,2,4-Triazole-3-carboxylic acid: Similar structure but different substitution pattern, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

1-methyltriazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2/c1-7-2-3(4(8)9)5-6-7/h2H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBUXBHALPHVDFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90617803
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16681-71-3
Record name 1-Methyl-1H-1,2,3-triazole-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90617803
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-methyl-1H-1,2,3-triazole-4-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

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Synthesis routes and methods II

Procedure details

Using ethyl 1-methyl-1H-1,2,3-triazole-4-carboxylate (1.48 g, 9.54 mmol), methanol (22 mL), 1N sodium hydroxide (15 mL) and 1N hydrochloric acid (15 mL) as starting materials and in the same manner as in Reference Example 12, the title compound (605 mg, 50%) was obtained as a white powder.
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50%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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